3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is a complex organic compound with significant potential in medicinal chemistry. It possesses a unique structure that contributes to its biological activity. The compound is classified under quinazolinone derivatives, which are known for their diverse therapeutic applications.
This compound is identified by the CAS number 76330-71-7 and has a molecular formula of C22H22FN3O2S. It falls within the category of heterocyclic compounds, specifically quinazolinones, which are characterized by their nitrogen-containing ring structures. These compounds are often explored for their pharmacological properties, including anti-inflammatory and antitumor activities .
The synthesis of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one typically involves several key steps:
The molecular structure of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one can be represented as follows:
The structural formula can be represented using SMILES notation: Fc1ccc(cc1)C(=O)C1CCN(CCn2c(=S)[nH]c3ccccc3c2=O)CC1 .
The compound can undergo various chemical reactions typical of quinazolinones:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one primarily involves interaction with specific receptors in the body:
Research indicates that this mechanism may provide therapeutic benefits in managing conditions related to serotonin dysregulation.
The physical properties of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one include:
Chemical properties include reactivity with various functional groups due to the presence of sulfur and nitrogen atoms within its structure .
This compound has potential applications in various scientific fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2